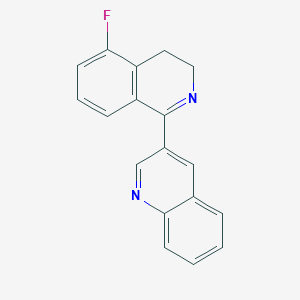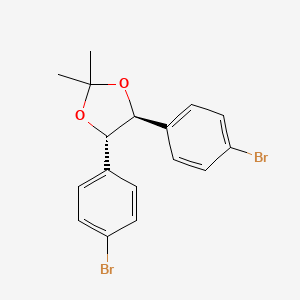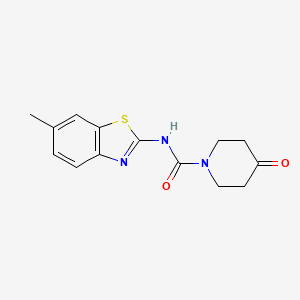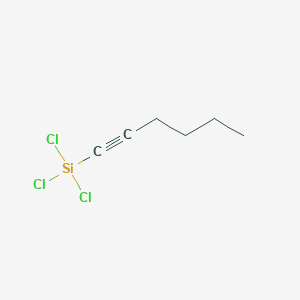![molecular formula C19H23N B14187911 4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline CAS No. 925982-91-8](/img/structure/B14187911.png)
4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline typically involves multi-step organic reactions. One common method includes the alkylation of aniline with 3,3-dimethyl-1-(4-methylphenyl)but-1-ene under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the aliphatic chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated hydrocarbons.
科学的研究の応用
4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact mechanism may vary depending on the context of its application.
類似化合物との比較
Similar Compounds
- 3,3-Dimethyl-4-(4-methylphenyl)1-butene
- 1-(2,2-Dimethyl-3-buten-1-yl)-4-methylbenzene
Uniqueness
4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to similar compounds. Its combination of aromatic and aliphatic components makes it versatile for various applications.
特性
CAS番号 |
925982-91-8 |
|---|---|
分子式 |
C19H23N |
分子量 |
265.4 g/mol |
IUPAC名 |
4-[3,3-dimethyl-1-(4-methylphenyl)but-1-enyl]aniline |
InChI |
InChI=1S/C19H23N/c1-14-5-7-15(8-6-14)18(13-19(2,3)4)16-9-11-17(20)12-10-16/h5-13H,20H2,1-4H3 |
InChIキー |
JMUUEGMXGAHQKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=CC(C)(C)C)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Indolo[3,2-e][1]benzazocine](/img/structure/B14187837.png)
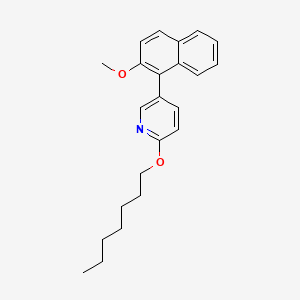
![N-(2-Chloroethyl)-N'-[3-(methoxymethyl)phenyl]urea](/img/structure/B14187855.png)
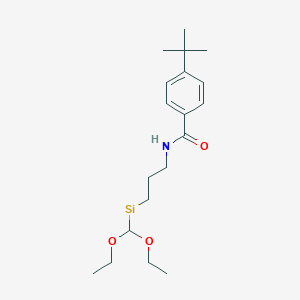
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14187858.png)


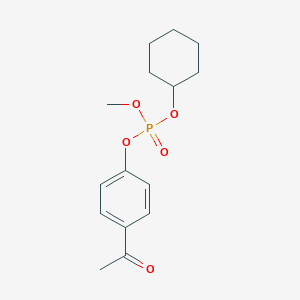
![4-[6-Hydroxy-3-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187882.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)-](/img/structure/B14187885.png)
